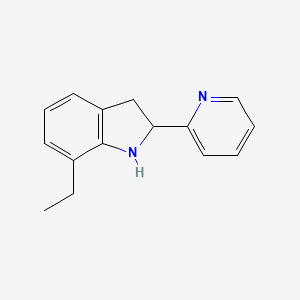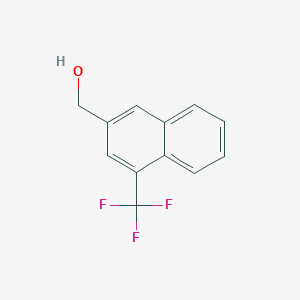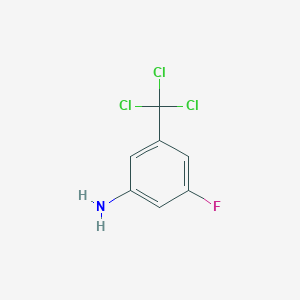
3-Fluoro-5-(trichloromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(trichloromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom and a trichloromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-bromo-2-trifluorotoluene, followed by reduction and subsequent substitution reactions . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of 3-Fluoro-5-(trichloromethyl)aniline may involve large-scale nitration and reduction processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trichloromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-5-(trichloromethyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trichloromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The trichloromethyl group contributes to the compound’s lipophilicity, facilitating its penetration through biological membranes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)aniline
- 3-Chloro-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness
3-Fluoro-5-(trichloromethyl)aniline is unique due to the presence of both a fluorine atom and a trichloromethyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
1208078-37-8 |
|---|---|
Molecular Formula |
C7H5Cl3FN |
Molecular Weight |
228.5 g/mol |
IUPAC Name |
3-fluoro-5-(trichloromethyl)aniline |
InChI |
InChI=1S/C7H5Cl3FN/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,12H2 |
InChI Key |
YYNYSIMQVRUCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)F)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




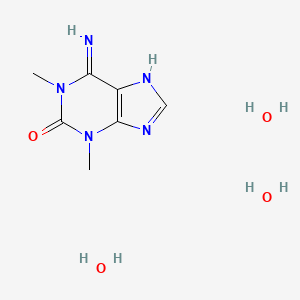
![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879077.png)
![2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11879086.png)

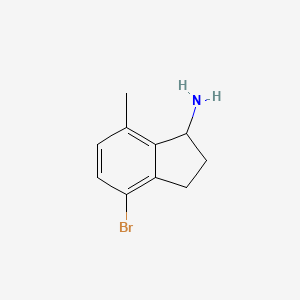

![8-Acetyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B11879105.png)


